Product packaging for 4-(difluoromethyl)-1,3-thiazol-2-amine(Cat. No.:CAS No. 947179-20-6)

4-(difluoromethyl)-1,3-thiazol-2-amine

Cat. No.: B2817515
CAS No.: 947179-20-6
M. Wt: 150.15
InChI Key: IEBXYRIXXPDVQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Fluorine in Organic and Medicinal Chemistry Research

One of the most valued attributes of fluorination is the enhancement of metabolic stability. consensus.app The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes. By placing fluorine at sites on a molecule that are susceptible to metabolic degradation, chemists can prolong the compound's active lifetime in the body. consensus.appnih.gov

Furthermore, the introduction of fluorine can significantly alter a molecule's physicochemical properties, such as lipophilicity (its ability to dissolve in fats and lipids) and acidity/basicity (pKa). acs.orgacs.org These changes can improve a drug's ability to cross cell membranes and its binding affinity to target proteins. nih.govchemxyne.com Enhanced binding can occur through various interactions, including dipole-dipole forces. frontiersin.org The isotope ¹⁸F is also a widely used positron emitter for positron emission tomography (PET) imaging, a critical tool in diagnostics and drug development. chemxyne.comnih.gov

The Role of the 1,3-Thiazole Core in Heterocyclic Chemistry

The 1,3-thiazole ring is a five-membered heterocyclic compound containing both a sulfur and a nitrogen atom. This scaffold is of paramount importance in heterocyclic chemistry and is a common feature in a vast number of biologically active compounds and approved drugs. nih.govrsc.org Its prevalence stems from its ability to engage in various non-covalent interactions, making it a versatile building block in drug design. researchgate.net

Thiazole (B1198619) derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. nih.govnih.govmdpi.com This broad range of biological effects has made the thiazole nucleus an attractive target for medicinal chemists. rsc.org The thiazole ring is found in numerous clinically important drugs, such as the antibiotic Penicillin, the HIV protease inhibitor Ritonavir, and the anticancer agent Dasatinib. rsc.orgnih.gov The adaptability of the thiazole core allows for the synthesis of diverse derivatives, facilitating the optimization of lead compounds in the drug discovery process. nih.gov

Unique Attributes of the Difluoromethyl Moiety within Bioactive Scaffolds

The difluoromethyl group (CHF₂) possesses a unique combination of properties that makes it a valuable substituent in the design of bioactive molecules. While the trifluoromethyl group can dramatically alter a molecule's properties, the difluoromethyl group offers a more moderate modulation of lipophilicity, metabolic stability, and bioavailability. acs.org

The CHF₂ group is often considered a bioisostere—a substituent that can replace another functional group without significantly altering the biological activity. Specifically, it can act as a mimic for hydroxyl (-OH) or thiol (-SH) groups, as it can serve as a hydrogen bond donor. nih.gov This ability to engage in hydrogen bonding can enhance a molecule's binding affinity and selectivity for its biological target. nih.gov

Furthermore, the incorporation of a difluoromethyl group can influence the conformation of a molecule and modulate the pKa of nearby functional groups. nih.gov This fine-tuning of a molecule's three-dimensional shape and electronic properties is a critical aspect of rational drug design. The difluoromethyl motif is found in a number of pharmaceuticals and agrochemicals, highlighting its importance in creating effective and stable bioactive compounds. acs.orgresearchgate.net

Physicochemical Properties of Related Fluorinated Thiazoles

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
4-(Difluoromethyl)-1,3-thiazol-2-amine hydrochlorideC₄H₅ClF₂N₂S186.611891208-44-8
(4-(Trifluoromethyl)-1,3-thiazol-2-yl)methanamineC₅H₅F₃N₂S182.17352427-92-0
5-(Difluoromethyl)-2-amino-1,3,4-thiadiazoleC₃H₃F₂N₃S151.1425306-15-4

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4F2N2S B2817515 4-(difluoromethyl)-1,3-thiazol-2-amine CAS No. 947179-20-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(difluoromethyl)-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F2N2S/c5-3(6)2-1-9-4(7)8-2/h1,3H,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBXYRIXXPDVQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Difluoromethyl 1,3 Thiazol 2 Amine and Its Analogues

Historical and Current Approaches to Thiazole (B1198619) Ring Formation

The construction of the thiazole ring is a cornerstone of heterocyclic chemistry, with several classical and modern methods available to synthetic chemists.

Hantzsch Thiazole Synthesis and its Adaptations for Fluorinated Precursors

The Hantzsch thiazole synthesis, first reported in 1887, is a fundamental and widely used method for the preparation of thiazole derivatives. nih.govanalis.com.my The classical reaction involves the condensation of an α-haloketone with a thioamide or thiourea (B124793). nih.govbepls.comresearchgate.net This method has been adapted for the synthesis of fluorinated thiazoles by utilizing fluorinated building blocks.

While the direct use of α-halo ketones bearing a difluoromethyl group at the α-position is a viable strategy, the synthesis of these precursors can be challenging. nih.gov An alternative and more common approach involves the use of precursors where the difluoromethyl group is already part of a larger, more stable synthon, which then undergoes cyclization to form the desired thiazole ring. Adaptations of the Hantzsch synthesis are crucial for incorporating fluorine-containing moieties into the thiazole core, often requiring tailored reaction conditions to accommodate the electronic effects of the fluorine atoms. nih.gov The versatility of the Hantzsch synthesis allows for the preparation of a wide array of substituted thiazoles, making it a valuable tool in the synthesis of compounds like 4-(difluoromethyl)-1,3-thiazol-2-amine. researchgate.netrsc.org

Condensation Reactions Involving Thiourea and α-Halo Ketones/Propanones

A direct and efficient route to 2-aminothiazoles is the condensation reaction between thiourea and an α-halo ketone. researchgate.net This specific application of the Hantzsch synthesis is one of the most common methods for preparing the 2-aminothiazole (B372263) scaffold. researchgate.netrsc.org The reaction proceeds by the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to form the thiazole ring.

For the synthesis of this compound, this would conceptually involve the reaction of thiourea with a 1-halo-3,3-difluoro-2-propanone. However, the availability and stability of such α-halodifluoromethyl ketones can be a limiting factor. Researchers have developed alternative synthons to overcome these challenges, as will be discussed in subsequent sections. The reaction conditions for these condensations can vary, with some protocols employing solvent-free conditions or microwave assistance to improve yields and reaction times. bepls.com

Targeted Introduction of the Difluoromethyl Group

The introduction of the difluoromethyl group onto a thiazole ring can be achieved through two main strategies: utilizing a building block that already contains the desired group (synthon-based approach) or adding the group at a later stage in the synthesis (late-stage functionalization).

Strategies Utilizing Difluoromethylated Synthons (e.g., 1,3-Dibromo-1,1-difluoro-2-propanone)

A significant advancement in the synthesis of 4-(difluoromethyl)thiazoles has been the development and application of specialized difluoromethylated synthons. One such key synthon is 1,3-dibromo-1,1-difluoro-2-propanone. nih.govresearchgate.netfigshare.com This reagent serves as a practical precursor for the C4-difluoromethylated thiazole core.

The synthesis of 4-(bromodifluoromethyl)-2-aminothiazoles has been successfully achieved by reacting 1,3-dibromo-1,1-difluoro-2-propanone with various substituted thioureas. nih.govresearchgate.net This reaction provides a direct route to thiazoles bearing a bromodifluoromethyl group at the 4-position. The bromine atom can then be removed through subsequent chemical transformations to yield the desired 4-(difluoromethyl)thiazole. A general procedure involves stirring the dibromodifluoropropanone with sodium thiocyanate, followed by the addition of an amine and heating to yield the 4-(bromodifluoromethyl)-1,3-thiazol-2-amine derivative. nih.govresearchgate.net

Table 1: Synthesis of 4-(Bromodifluoromethyl)-1,3-thiazol-2-amine Derivatives using 1,3-Dibromo-1,1-difluoro-2-propanone nih.govresearchgate.net
Reactant 1Reactant 2ProductConditionsYield
1,3-Dibromo-1,1-difluoro-2-propanoneSodium thiocyanate, p-toluidine4-(Bromodifluoromethyl)-1,3-thiazol-2-ylamineAcetonitrile, 80 °C, 3 hData not specified

Late-Stage Difluoromethylation Techniques on Heteroarenes and Biomolecules

Late-stage functionalization involves the introduction of a functional group, in this case, the difluoromethyl group, onto a pre-formed heterocyclic ring or a more complex molecule in the final steps of a synthetic sequence. rsc.orgrsc.org This approach is highly valuable in medicinal chemistry for the rapid generation of analogues for structure-activity relationship studies. researchgate.net

Several methods for the late-stage difluoromethylation of heteroarenes have been developed, including radical C-H difluoromethylation. rsc.orgresearchgate.net These reactions often utilize reagents that can generate a difluoromethyl radical (•CF2H), which then attacks the heteroaromatic ring. The selectivity of these reactions can be influenced by the electronic properties of the heterocyclic substrate. For thiazoles, C-H difluoromethylation can occur at the more acidic C-H azole bond. rsc.org Copper-mediated oxidative C-H difluoromethylation is another powerful technique. researchgate.net These methods offer the advantage of not requiring the synthesis of pre-functionalized starting materials, thereby shortening synthetic routes. nih.govcas.cn

One-Pot and Multicomponent Reactions for Enhanced Synthetic Efficiency

Multicomponent reactions (MCRs) involve the combination of three or more starting materials in a single reaction vessel to form a product that contains portions of all the initial reactants. nih.gov These reactions are highly atom-economical and can be used to generate complex molecules in a single step. ijcce.ac.ir For the synthesis of thiazole derivatives, three-component strategies have been developed. For example, a reaction involving enaminoesters, a fluorine source such as bromodifluoroacetamides, and sulfur can yield functionalized thiazoles. researchgate.netorganic-chemistry.orgacs.org

Industrial Production Methodologies and Scalability Considerations

The industrial-scale synthesis of this compound is primarily governed by principles of cost-effectiveness, safety, efficiency, and environmental sustainability. While specific proprietary industrial processes are not extensively detailed in publicly available literature, an analysis of established synthetic routes for analogous 2-aminothiazoles and related fluorinated compounds allows for a comprehensive overview of scalable methodologies. The Hantzsch thiazole synthesis and its variations remain a cornerstone for the industrial production of the thiazole core, while the introduction of the difluoromethyl group presents unique challenges and considerations for large-scale manufacturing.

A plausible industrial approach would involve the reaction of a suitable difluoromethylated α-haloketone with thiourea. The scalability of this process would depend on the efficient and safe production of the α-haloketone precursor. The handling of reagents like thiourea and the management of reaction conditions, such as temperature and pressure, are critical factors in ensuring a safe and reproducible manufacturing process on a large scale.

Furthermore, the choice of solvents, catalysts, and purification methods are all subject to rigorous evaluation for industrial application. Green chemistry principles are increasingly being integrated into industrial processes, favoring the use of less hazardous solvents, minimizing waste generation, and developing more energy-efficient reaction conditions.

The following table outlines a representative synthetic approach that could be adapted for the industrial production of this compound, based on the well-established Hantzsch thiazole synthesis.

Table 1: Representative Industrial Synthetic Approach for this compound

Step Reaction Reagents and Conditions Key Scalability Considerations
1 Formation of a difluoromethylated α-haloketone A difluoromethylated ketone, a halogenating agent (e.g., NBS, bromine) Control of exothermic reaction, handling of corrosive and toxic materials, purification of the intermediate.

The scalability of analogous compounds, such as 4-(difluoromethyl)pyridin-2-amine, has been demonstrated, providing valuable insights into the industrial handling of the difluoromethyl group. unimi.it In one example, a five-step synthesis was optimized for kilogram-scale production, employing two one-pot procedures to enhance efficiency. unimi.it This approach highlights the importance of process optimization in reducing the number of isolation steps, which is a critical factor in large-scale manufacturing.

The development of novel synthetic methodologies continues to be of interest for improving the industrial production of fluorinated thiazole derivatives. For instance, microwave-assisted organic synthesis has been explored for the synthesis of 2-aminothiazole derivatives, offering potential advantages such as shorter reaction times and improved yields, which could be beneficial for industrial applications.

Ultimately, the successful industrial production of this compound hinges on a robust and optimized synthetic process that is both economically viable and environmentally responsible. Continuous process development and the implementation of new technologies are crucial for achieving these goals.

Exploration of Chemical Reactivity and Derivatization Strategies

Substitution Reactions at Various Ring Positions

The thiazole (B1198619) ring is an electron-rich aromatic system, but its reactivity is nuanced by the presence of two heteroatoms and various substituents. The 2-amino group acts as a strong electron-donating group, while the 4-difluoromethyl group has an electron-withdrawing effect. These opposing electronic influences dictate the regioselectivity of substitution reactions.

Nucleophilic Aromatic Substitution on the Thiazole Ring

While nucleophilic aromatic substitution (SNAr) is generally challenging on electron-rich rings, it can occur on thiazoles if a suitable leaving group is present and the ring is sufficiently activated by electron-withdrawing groups. numberanalytics.com For 2-aminothiazoles, the C2 position is already substituted. Electrophilic substitution is far more common and typically occurs at the C5 position, which is activated by the 2-amino group. nih.gov

However, if a leaving group such as a halogen were introduced at the C5 position, nucleophilic displacement could be envisioned, although this is less common than electrophilic substitution. The reactivity of halogenated 2-aminothiazole (B372263) derivatives demonstrates the potential for such transformations.

Table 1: Examples of Substitution Reactions on the Thiazole Ring (Analogous Systems)

Reactant Reagent(s) Product Reaction Type Reference
2-Amino-5-bromothiazole 3-(Furan-2-yl)propanoic acid, then 4-fluorophenylboronic acid N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide Suzuki Coupling (C5-position) nih.gov
Boc-protected 2-amino-5-bromothiazole LiNPr₂ⁱ in THF Boc-protected 2-amino-4-bromothiazole Halogen Dance Rearrangement nih.gov

This table presents data from analogous 2-aminothiazole systems to illustrate potential reactivity.

Functionalization of the Exocyclic Amino Group (e.g., N-alkylation)

The exocyclic amino group at the C2 position is a key site for derivatization, behaving as a typical nucleophile. It readily undergoes reactions such as N-alkylation, acylation, and condensation, allowing for the introduction of a wide variety of functional groups and the construction of more complex molecules. nih.gov

N-Alkylation and N-Acylation: The amino group can be alkylated using alkyl halides or acylated with acyl chlorides or anhydrides under basic conditions. nih.govnih.gov These reactions are fundamental for modifying the compound's steric and electronic properties. For instance, acylation with chloroacetyl chloride provides a reactive handle for further cyclization reactions. nih.gov

Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds like aldehydes and ketones to form Schiff bases (imines). These intermediates are valuable for synthesizing more complex heterocyclic systems, such as β-lactams. researchgate.net

Table 2: Examples of Exocyclic Amino Group Functionalization (Analogous Systems)

Reactant Class Reagent(s) Product Class Reaction Type Reference
2-Aminothiazole Chloroacetyl chloride, pyridine 2-(Chloroacetamido)thiazole N-Acylation nih.gov
2-Aminothiazole Aromatic aldehydes Schiff Base (Imine) Condensation researchgate.net

This table presents data from analogous 2-aminothiazole systems to illustrate potential reactivity.

Oxidative Transformations of the Thiazole Core

The sulfur atom in the thiazole ring is susceptible to oxidation. Under controlled conditions using oxidizing agents like hydrogen peroxide in trifluoroacetic acid, the ring sulfur can be oxidized to form a thiazole S-oxide (sulfoxide) or, with stronger oxidation, a thiazole S,S-dioxide (sulfone). researchgate.net Such transformations significantly alter the electronic properties of the ring, making it more electron-deficient. Nitrogen oxidation to an N-oxide is also possible using reagents like mCPBA. wikipedia.org These oxidized derivatives can exhibit different reactivity and biological activity compared to the parent compound.

Reductive Modifications of Functional Groups

The thiazole ring is generally stable to many reducing conditions, including catalytic hydrogenation with platinum or metal reductions in acid. pharmaguideline.com However, harsh conditions using reducing agents like Raney nickel can lead to the reductive cleavage and desulfurization of the thiazole ring, resulting in its degradation. pharmaguideline.com Similarly, reduction with sodium in liquid ammonia (B1221849) can also open the ring. researchgate.net

The difluoromethyl group is highly stable and generally not susceptible to reduction under standard chemical conditions. Selective reduction would typically target other, more labile functional groups that might be introduced elsewhere on the molecule.

Halogen/Fluorine Exchange Reactions for Isotopic Labeling Research

The difluoromethyl group is a key target for isotopic labeling, particularly with fluorine-18 (B77423) ([¹⁸F]), for use in Positron Emission Tomography (PET) imaging. researchgate.netsahmri.org.aunih.gov PET is a powerful diagnostic tool, and the ability to label bioactive molecules containing CF₂H groups is of high interest for drug development.

Recent advances have enabled the direct labeling of CF₂H groups. One prominent method involves a two-step process:

Defluorination: A selective C-F bond is activated using a frustrated Lewis pair (FLP), which removes a ¹⁹F atom to generate a stable precursor salt.

Radiofluorination: The precursor is then treated with a source of [¹⁸F]fluoride to install the radioisotope.

This approach is advantageous as it can use the final target compound as the starting material for labeling. sahmri.org.aunih.gov Another method involves the nucleophilic substitution of α-bromo-α-fluoroalkane precursors with [¹⁸F]fluoride, which has been shown to produce radiotracers with high molar activity. thieme-connect.com

Table 3: Methods for ¹⁸F-Labeling of Difluoromethyl Groups

Method Key Reagents Advantage Reference
FLP-mediated C-F activation Frustrated Lewis Pair (FLP), [¹⁸F]Fluoride Uses target compound as starting material sahmri.org.aunih.gov

Cyclization Reactions and Annulation Pathways

The 2-aminothiazole moiety is a versatile building block for the synthesis of fused heterocyclic systems through cyclization and annulation reactions. The presence of a nucleophilic exocyclic amino group adjacent to an endocyclic ring nitrogen allows it to function as a binucleophile in reactions with appropriate electrophiles.

A common strategy involves reacting the 2-aminothiazole with α-haloketones or related 1,3-dielectrophiles. This leads to the formation of fused bicyclic systems such as imidazo[2,1-b]thiazoles, which are themselves important pharmacophores. nih.gov Similarly, condensation with other bifunctional reagents can yield a variety of other fused heterocycles. These annulation pathways provide a powerful method for expanding the molecular complexity and exploring the chemical space around the core 4-(difluoromethyl)-1,3-thiazol-2-amine structure. nih.govorganic-chemistry.orgresearchgate.net

Table 4: Examples of Annulation Reactions with 2-Aminothiazoles

Reactant Class Reagent(s) Product Class Reaction Type Reference
2-Aminothiazole α-Bromoketone Imidazo[2,1-b]thiazole Cyclocondensation nih.gov
2-Aminothiazole Chalcones, hydrazine Pyrazoline-substituted thiazole Multi-step condensation/cyclization nih.gov

This table presents data from analogous 2-aminothiazole systems to illustrate potential reactivity.

Advanced Spectroscopic Characterization Techniques in Research

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy

To fulfill the user's request, primary experimental data from a synthesis and characterization of "4-(difluoromethyl)-1,3-thiazol-2-amine" would be required. Such data is not present in the currently accessible search results.

Raman Spectroscopy (Theoretical Predictions)

While experimental Raman spectra provide valuable information about a molecule's vibrational modes, theoretical predictions using computational methods are indispensable for the accurate assignment of observed spectral bands. For this compound, Density Functional Theory (DFT) calculations are employed to predict the Raman spectrum.

Theoretical vibrational studies on analogous compounds, such as 5-difluoromethyl-1,3,4-thiadiazole-2-amino, have utilized DFT calculations to predict vibrational wavenumbers and perform a complete assignment of the infrared spectrum, which is then used to predict the Raman spectrum in the absence of experimental data researchgate.net. These calculations allow for the correlation of specific atomic movements with vibrational frequencies. For the 2-aminothiazole (B372263) core, which is central to the target molecule, DFT calculations have been used to compare predicted spectra with experimental results, aiding in the understanding of tautomeric forms (amino vs. imino) that may coexist researchgate.net.

The theoretical approach involves optimizing the molecular geometry and calculating harmonic vibrational frequencies at a specific level of theory, such as B3LYP/6-311++G**. The resulting theoretical wavenumbers are often scaled using methodologies like the Scaled Quantum Mechanical Force Field (SQMFF) to better match experimental values researchgate.net. This process allows for a detailed assignment of key vibrational modes expected for this compound.

Table 1: Predicted Raman Shifts for Key Vibrational Modes in this compound :info: Predicted values are based on theoretical calculations and data from analogous structures like 2-aminothiazole.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Associated Functional Group
N-H Stretching 3300 - 3500 Amino (-NH₂) group
C-H Stretching 2900 - 3100 Thiazole (B1198619) ring C-H and Difluoromethyl C-H
C=N Stretching 1600 - 1650 Thiazole ring
C=C Stretching 1500 - 1550 Thiazole ring
C-F Stretching 1000 - 1100 Difluoromethyl (-CHF₂) group
Thiazole Ring Breathing 800 - 900 Thiazole ring

Mass Spectrometry Techniques

Mass spectrometry (MS) is a cornerstone analytical technique for determining the molecular weight and elemental composition of a compound. Various MS methods are used to gain specific insights into the structure and purity of this compound.

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously confirming the elemental formula of a newly synthesized compound. Unlike low-resolution mass spectrometry which provides nominal mass, HRMS measures mass-to-charge ratios with high precision (typically to four or more decimal places). This accuracy allows for the calculation of a unique elemental composition nih.gov.

For this compound (C₄H₅F₂N₃S), HRMS can differentiate its exact mass from that of other molecules with the same nominal mass. For instance, a mass fragment at a nominal mass of 85 Da could correspond to multiple formulas like C₆H₁₃ or C₅H₉O, but HRMS can easily distinguish between their exact masses of 85.101725 and 85.065339, respectively nih.gov. This capability is essential for verifying the successful synthesis of the target compound.

Table 2: Theoretical Mass Data for this compound :info: Isotopic masses are used for exact mass calculation in HRMS.

Parameter Value
Elemental Formula C₄H₅F₂N₃S
Nominal Mass 165
Average Mass 165.17
Monoisotopic (Exact) Mass 165.01715

Electrospray Ionization (ESI) is a soft ionization technique that is exceptionally well-suited for analyzing thermally sensitive molecules. It allows for the transfer of ions from solution into the gas phase with minimal fragmentation nih.gov. This process is ideal for determining the molecular weight of the parent compound by observing its molecular ion.

When analyzing this compound, ESI-MS would typically be performed in positive ion mode. The basic amino group on the thiazole ring would readily accept a proton, leading to the formation of a protonated molecular ion, [M+H]⁺. The mass spectrometer would then detect this ion at a mass-to-charge ratio (m/z) corresponding to the exact mass of the molecule plus the mass of a proton. The efficiency of this ionization can be influenced by experimental parameters such as the composition of the spray solution dss.go.th.

The primary output is the molecular ion peak, which confirms the molecular weight of the analyte thesciencein.org. For C₄H₅F₂N₃S, the expected [M+H]⁺ ion would be observed at an m/z of approximately 166.02498.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is routinely used to assess the purity of a sample and to identify its components semanticscholar.org.

In the analysis of a synthesis product of this compound, LC would first separate the target compound from any unreacted starting materials, byproducts, or other impurities. As the separated components elute from the LC column, they are introduced into the mass spectrometer, which confirms the identity of the main peak as the target compound and helps in the structural elucidation of any impurities. This technique is widely used for the quantification of thiazole-containing compounds in various matrices nih.gov.

Table 3: Typical LC-MS Parameters for Analysis of Amine-Containing Heterocycles :info: Parameters are illustrative and based on methods for similar compounds.

Parameter Description
LC Column Reversed-phase, such as an XBridge C18 (e.g., 150 mm length, 4.6 mm diameter) researchgate.net
Mobile Phase A 0.1% Formic Acid in Water researchgate.net
Mobile Phase B 0.1% Formic Acid in Acetonitrile researchgate.net
Flow Rate 0.5 - 1.0 mL/min
Gradient A time-programmed gradient from high aqueous to high organic content
MS Detector ESI source, operating in positive ion scan mode

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The absorption wavelength is characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

The primary chromophore in this compound is the 2-aminothiazole ring system. The parent thiazole ring exhibits absorption in the UV region nist.gov. The presence of the amino group (-NH₂) as an auxochrome is expected to cause a bathochromic (red) shift of the absorption maximum (λmax) to a longer wavelength compared to unsubstituted thiazole. Studies on other substituted thiazole and thiadiazole derivatives show strong absorptions in the UV range, and these absorptions can be sensitive to factors like solvent polarity and pH researchgate.netresearchgate.net. The UV-Vis spectrum would thus be used to confirm the presence of the conjugated electronic system of the molecule.

X-ray Diffraction (XRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

For this compound, an XRD analysis would reveal the exact geometry of the thiazole ring and the difluoromethyl and amino substituents. Furthermore, it would elucidate the non-covalent interactions that stabilize the crystal lattice. Based on studies of structurally related compounds like 5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine and various 2-aminothiazole derivatives, it is highly probable that the crystal structure is stabilized by intermolecular hydrogen bonds researchgate.net. Specifically, N-H···N hydrogen bonds between the amino group of one molecule and the thiazole ring nitrogen of an adjacent molecule are expected, potentially forming dimers or extended chain motifs researchgate.netnih.gov. Such analyses provide fundamental insight into the solid-state properties of the material.

Table 4: Typical Intermolecular Interactions in 2-Aminothiazole Derivatives :info: Data derived from crystallographic studies of analogous compounds.

Interaction Type Description Typical Distance (Å)
N-H···N Hydrogen Bond Between the amino group and a thiazole nitrogen nih.gov 2.9 - 3.2
N-H···S Hydrogen Bond Between the amino group and a thiazole sulfur researchgate.net 3.3 - 3.6
π–π Stacking Between adjacent thiazole rings nih.gov 3.5 - 4.0

Computational and Theoretical Investigations of Molecular Properties and Reactivity

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a prevalent method for predicting a wide range of molecular properties with a favorable balance between accuracy and computational cost.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as the ground-state geometry. This is achieved through a process called geometry optimization. For 4-(difluoromethyl)-1,3-thiazol-2-amine, this process would involve calculating the forces on each atom and adjusting their positions until a minimum energy configuration is found.

Conformational analysis is also critical, as rotations around single bonds can lead to different spatial arrangements (conformers) with varying energies. Key rotational bonds in this molecule include the C-C bond connecting the thiazole (B1198619) ring to the difluoromethyl group and the C-N bond of the amine group. DFT calculations would be used to determine the relative energies of these conformers to identify the most stable structure. The results of such an analysis typically include bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Amine Tautomer) This table presents hypothetical data that would be generated from a DFT geometry optimization.

ParameterBond/AtomsPredicted Value
Bond Lengths (Å) C2-N31.315
C4-C51.378
C2-N(amine)1.365
C4-C(CF2H)1.490
C-F1.370
C-H (CF2H)1.095
**Bond Angles (°) **N3-C2-S1115.0
C4-C5-S1110.5
C5-C4-C(CF2H)128.0
Dihedral Angles (°) N3-C4-C(CF2H)-F120.0

Following geometry optimization, a vibrational frequency analysis is performed. This calculation serves two main purposes: to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra.

Each calculated vibrational frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of bonds. By analyzing these modes, a complete assignment of the theoretical vibrational spectrum can be made. For this compound, characteristic frequencies would include N-H stretching of the amine group, C=N and C=C stretching within the thiazole ring, and the distinctive C-F stretching modes of the difluoromethyl group.

Table 2: Illustrative Predicted Vibrational Frequencies and Assignments This table shows representative data from a DFT frequency calculation. Experimental validation would be required.

Predicted Frequency (cm⁻¹)AssignmentVibrational Mode
3450ν(N-H)Asymmetric stretch
3350ν(N-H)Symmetric stretch
3080ν(C-H)Ring C5-H stretch
2990ν(C-H)Difluoromethyl C-H stretch
1630δ(NH₂)Amine scissoring
1580ν(C=N)Ring stretch
1150ν(C-F)Asymmetric stretch
1100ν(C-F)Symmetric stretch

The electronic properties of a molecule are crucial for understanding its reactivity. DFT is used to calculate the energies and shapes of the molecular orbitals. The most important of these are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron (nucleophilicity). The LUMO is the orbital to which an electron is most easily added, representing the ability to accept an electron (electrophilicity). The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich amine group and the thiazole ring, while the LUMO may be distributed over the ring and the electron-withdrawing difluoromethyl group.

Table 3: Illustrative Frontier Molecular Orbital Energies This table provides example values for HOMO-LUMO analysis.

ParameterPredicted Energy (eV)
HOMO Energy-6.50
LUMO Energy-1.25
HOMO-LUMO Gap (ΔE) 5.25

To gain a deeper understanding of electron distribution and bonding, further analyses like Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) are employed.

NBO analysis provides a picture of the localized bonding orbitals and lone pairs. It is used to calculate the natural atomic charges on each atom, revealing the polarity of bonds and identifying potential sites for electrostatic interactions. NBO also analyzes donor-acceptor interactions (hyperconjugation), which contribute to molecular stability.

AIM theory, developed by Richard Bader, defines atoms and bonds based on the topology of the electron density. This analysis can characterize the nature of a chemical bond (e.g., covalent vs. ionic) and identify bond critical points, providing a quantitative measure of bond strength and order.

Table 4: Illustrative Natural Atomic Charges (NBO Analysis) This table shows representative atomic charges calculated by the NBO method.

AtomNatural Charge (e)
S1+0.25
C2+0.15
N3-0.60
C4-0.10
C5-0.20
N (amine)-0.85
C (CF₂H)+0.40
F-0.35

Computational methods can accurately predict Nuclear Magnetic Resonance (NMR) spectra. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating isotropic magnetic shielding tensors, which are then converted into chemical shifts (δ).

Table 5: Illustrative Comparison of Predicted vs. Experimental NMR Chemical Shifts This table demonstrates how theoretical NMR data is typically presented and validated.

AtomPredicted ¹³C Shift (ppm)Hypothetical Experimental ¹³C Shift (ppm)
C2168.5169.2
C4120.0120.8
C5110.3111.0
C (CF₂H)115.7 (triplet)116.5 (triplet)

Tautomeric Equilibria and Reaction Pathway Analysis

2-Aminothiazole (B372263) derivatives are known to exhibit amine-imine tautomerism, where a proton can migrate from the exocyclic amine group to the ring nitrogen atom. This results in an equilibrium between the amine tautomer (this compound) and the imine tautomer (4-(difluoromethyl)-1H-thiazol-2(3H)-imine).

Computational chemistry is an ideal tool to study this equilibrium. By optimizing the geometry and calculating the electronic energies of both tautomers, their relative stabilities can be determined. The inclusion of solvent effects, often using a Polarizable Continuum Model (PCM), is crucial as the equilibrium can be highly sensitive to the polarity of the environment.

Furthermore, the reaction pathway for the tautomeric interconversion can be analyzed. This involves locating the transition state structure connecting the two tautomers and calculating the activation energy barrier. This provides insight into the kinetics of the tautomerization process, indicating how quickly the equilibrium is established.

Investigation of Amine-Imine Tautomerism

The 2-aminothiazole ring system, central to this compound, can exist in two tautomeric forms: the amine form and the imine form. Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. The equilibrium between these forms is a critical aspect of the molecule's chemistry, as it can influence its reactivity, physical properties, and biological interactions.

Computational studies, particularly using Density Functional Theory (DFT), are employed to determine the relative stability of these tautomers. researchgate.net Calculations typically involve optimizing the geometry of each tautomer and calculating their respective electronic energies. The tautomer with the lower calculated energy is predicted to be the more stable and thus the predominant form. For related 2-amino-2-thiazoline (B132724) systems, the amino tautomer is generally computed to be more stable than the imino tautomer. researchgate.net

The equilibrium is influenced by several factors, including:

Intrinsic Structural Effects: The inherent stability of the aromatic thiazole ring in the amine form versus the non-aromatic thiazolidine (B150603) ring in the imine form.

Substituent Effects: The electron-withdrawing nature of the difluoromethyl (-CF2H) group at the C4 position of the thiazole ring can influence the electron distribution in the ring and the basicity of the nitrogen atoms, thereby shifting the tautomeric equilibrium.

Solvent Effects: The polarity of the solvent can preferentially stabilize one tautomer over the other. Computational models can account for this using formalisms like the Self-Consistent Reaction Field (SCRF). researchgate.net Studies on similar structures have shown that solvation can shift the preference towards the imino species. researchgate.net

The relative energies determine the equilibrium constant (KT) for the tautomerization process.

Table 1: Factors Influencing Amine-Imine Tautomerism

Factor Influence on Equilibrium Computational Approach
Structure The amine form benefits from the aromaticity of the thiazole ring. Geometry optimization and energy calculation (e.g., DFT, MP2). researchgate.net
Substituents The -CF2H group's electronic properties can alter the basicity of the ring and exocyclic nitrogens. Calculation of electronic properties and relative tautomer energies.

| Solvent | Polar solvents may stabilize the more polar tautomer through dipole-dipole interactions. | Solvation models (e.g., SCRF, PCM). researchgate.net |

Transition State Computations for Reaction Mechanisms

Understanding the mechanisms of chemical reactions, such as the synthesis of this compound or its subsequent reactions, is fundamental for optimizing reaction conditions and predicting products. Transition state (TS) theory is a cornerstone of these investigations. Computationally, a transition state represents a first-order saddle point on the potential energy surface—a maximum in the direction of the reaction coordinate and a minimum in all other directions.

By calculating the structure and energy of the transition state, chemists can determine the activation energy (Ea) of a reaction. This value is crucial for predicting the reaction rate. A higher activation energy implies a slower reaction.

For a hypothetical reaction involving this compound, computational chemists would:

Model the three-dimensional structures of the reactants, products, and any intermediates.

Propose a plausible reaction pathway connecting them.

Search for the transition state structure along this pathway using specialized algorithms.

Calculate the energies of all species (reactants, TS, products) to construct a reaction energy profile.

Confirm the nature of the TS by frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

These computations can elucidate substituent effects, like that of the difluoromethyl group, on reaction barriers and can be used to compare different possible mechanistic pathways.

Molecular Docking Simulations for Ligand-Target Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target, typically a protein or nucleic acid). researchgate.netimpactfactor.org This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

The process involves:

Obtaining the 3D structures of the ligand and the target protein, often from experimental sources like X-ray crystallography or NMR, or from homology modeling.

Using a docking program to place the ligand into the binding site of the protein in numerous possible conformations and orientations.

Evaluating each pose using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is predicted to be the most favorable binding mode.

Derivatives of 2-aminothiazole have been investigated as inhibitors for a wide range of biological targets. researchgate.netnih.govnih.gov Docking simulations for this compound could explore its potential to bind to targets such as:

Bacterial DNA Gyrase: A target for antibacterial agents. researchgate.net

Cyclin-Dependent Kinases (CDKs): Targets for anticancer therapies. nih.gov

Tubulin: Inhibition of its polymerization is a mechanism for anticancer drugs. nih.gov

The results of docking studies highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-target complex. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, potentially enhancing binding affinity.

Table 2: Example Targets for Docking of Thiazole Derivatives

Target Protein Protein Data Bank (PDB) ID Therapeutic Area Potential Interactions Reference
DNA Gyrase B 1KZN Antibacterial Hydrogen bonds, hydrophobic interactions researchgate.net
Cyclin-Dependent Kinase 2 (CDK2) 1HCK Oncology Hydrogen bonds with backbone residues nih.gov

Conceptual DFT for Reactivity Prediction

Conceptual Density Functional Theory (DFT) is a branch of theoretical chemistry that defines and calculates chemical concepts, such as electronegativity and hardness, from the electron density of a system. nih.gov These "reactivity descriptors" provide a quantitative framework for predicting and understanding the chemical reactivity of molecules like this compound without needing to simulate a full reaction.

Key descriptors include:

Chemical Potential (μ): Related to the negative of electronegativity, it indicates the tendency of electron density to escape from the system.

Global Hardness (η): Measures the resistance to change in electron distribution. Harder molecules are less reactive.

Global Softness (S): The reciprocal of hardness (S = 1/2η). Softer molecules are more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

Fukui Functions (f(r)): These local descriptors identify the most reactive sites within a molecule. They indicate the change in electron density at a particular point when an electron is added or removed, thus predicting sites for nucleophilic (f+) or electrophilic (f-) attack.

For this compound, these calculations could predict:

Regioselectivity: By analyzing the Fukui functions, one could determine which atoms on the thiazole ring or the amino group are most susceptible to electrophilic or nucleophilic attack. For instance, this could predict the most likely site of alkylation or acylation.

| Electrophilicity Index (ω) | ω = μ²/2η | Propensity of a species to accept electrons. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov A QSAR model is a mathematical equation that relates one or more physicochemical or structural properties of a molecule, known as "descriptors," to its activity.

For a series of analogues of this compound, a QSAR study would involve:

Synthesizing and testing a "training set" of related compounds for a specific biological activity (e.g., enzyme inhibition).

Calculating a wide range of molecular descriptors for each compound. These can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), or topological (e.g., connectivity indices).

Using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a mathematical model correlating the descriptors with the observed activity. nih.gov

Validating the model using internal (e.g., cross-validation) and external (using a "test set" of compounds not included in model generation) methods to ensure its predictive power. physchemres.org

A successful QSAR model can be used to:

Predict Activity: Estimate the biological activity of new, unsynthesized compounds.

Guide Design: Provide insights into which structural features are important for activity. For example, a model might indicate that increasing hydrophobicity in a certain region of the molecule or having an electron-withdrawing group at a specific position enhances activity. This information provides rational design principles for developing more potent analogues.

Table 4: Common Descriptor Classes in QSAR Studies

Descriptor Class Examples Information Encoded
Electronic Dipole moment, partial atomic charges, HOMO/LUMO energies Electron distribution, ability to engage in electrostatic or donor-acceptor interactions.
Steric Molecular weight, volume, surface area, shape indices Size and shape of the molecule, influencing its fit into a binding site.
Hydrophobic LogP (octanol-water partition coefficient) Propensity of the molecule to partition into nonpolar environments.

| Topological | Connectivity indices, Wiener index | Information about atomic connectivity and branching in the molecule. |

Research Applications and Utility As a Chemical Building Block

Role in the Design and Synthesis of Advanced Organic Scaffolds

The 2-aminothiazole (B372263) ring system is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural motif in a wide range of biologically active compounds. mdpi.comnih.gov This scaffold's utility stems from its rigid, planar structure and the presence of multiple sites for functionalization, allowing for the systematic exploration of chemical space in drug discovery programs. The introduction of a difluoromethyl (CHF2) group at the 4-position of this scaffold, as seen in 4-(difluoromethyl)-1,3-thiazol-2-amine, further enhances its utility. This fluorinated group can significantly influence the molecule's electronic properties, conformation, and metabolic stability. researchgate.net

Researchers utilize this compound as a foundational structure to build more elaborate molecules. The primary amine group at the 2-position is a key reactive handle, enabling the attachment of various side chains and other cyclic systems through reactions like acylation, alkylation, and condensation. mdpi.com This allows for the creation of libraries of diverse compounds based on the 4-(difluoromethyl)thiazole core, which can then be screened for desired biological activities. For instance, similar 2-aminothiazole scaffolds have been used to synthesize derivatives with anticancer and antimicrobial properties. mdpi.comnih.gov

Application as a Heterocyclic Building Block in Synthetic Methodologies

As a heterocyclic building block, this compound offers synthetic chemists a reliable and versatile starting material. biosynth.com Heterocyclic compounds are integral to the synthesis of a vast array of organic materials and pharmaceuticals. The thiazole (B1198619) ring itself is a component of many natural and synthetic biologically active molecules. nih.gov

The compound's utility in synthetic methodologies is demonstrated by its participation in various chemical transformations. The 2-amino group can be diazotized and replaced, or it can act as a nucleophile in reactions to form amides, sulfonamides, ureas, and thioureas. These reactions are fundamental steps in multi-step syntheses. For example, similar 2-aminothiazoles are reacted with α-bromoketones in condensation reactions or coupled with other molecules via modern cross-coupling reactions to produce complex, multi-ring systems. mdpi.com The presence of the difluoromethyl group is generally stable under many standard reaction conditions, allowing for the late-stage introduction of other functional groups without disrupting this important motif.

Development of Fluorinated Motifs for Bioactive Compound Design

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to optimize their pharmacological profiles. researchgate.net The difluoromethyl group (CHF2) is a particularly valuable fluorinated motif due to its unique physicochemical properties, which are distinct from both methyl (CH3) and trifluoromethyl (CF3) groups. researchgate.netnih.gov

The CHF2 group is a bioisostere of hydroxyl, thiol, or methyl groups, meaning it can replace these groups in a molecule while retaining or improving biological activity. researchgate.net Its unique properties, such as its ability to act as a hydrogen bond donor and its moderate lipophilicity, can lead to enhanced binding affinity, improved metabolic stability, and better membrane permeability of a drug molecule. researchgate.netnih.gov The use of this compound provides a direct route to introduce this beneficial motif into new potential therapeutic agents.

Table 1: Physicochemical Properties and Bioisosteric Roles of the Difluoromethyl (CHF2) Group
PropertyDescriptionImpact on Bioactive Compound Design
LipophilicityLess lipophilic than the trifluoromethyl (CF3) group. researchgate.netCan improve solubility and pharmacokinetic profiles.
Hydrogen BondingCan act as a weak hydrogen bond donor. researchgate.netnih.govMay introduce new, favorable interactions with biological targets, enhancing potency and selectivity. nih.gov
BioisosterismServes as a bioisostere for hydroxyl (-OH), thiol (-SH), or methyl (-CH3) groups. researchgate.netAllows for fine-tuning of a molecule's properties to overcome issues like metabolic instability or poor binding.
Metabolic StabilityGenerally increases metabolic stability by blocking sites of oxidative metabolism. nih.govCan prolong the half-life of a drug in the body.
Conformational EffectsCan influence the preferred conformation of a molecule. researchgate.netnih.govMay lock the molecule into a more active conformation for binding to its target.

Utilization in Radiochemistry Research via Halogen/Fluorine Exchange

In the field of nuclear medicine, Positron Emission Tomography (PET) is a powerful imaging technique that relies on radiotracers labeled with positron-emitting isotopes, such as fluorine-18 (B77423) ([18F]). There is significant interest in developing novel PET tracers containing the difluoromethyl group. researchgate.net The non-radioactive this compound can serve as a reference standard or a precursor for the synthesis of its [18F]-labeled counterpart.

Recent advances have focused on developing robust methods for incorporating [18F]difluoromethyl groups into small molecules. researchgate.net While direct halogen/fluorine exchange on the CHF2 group is challenging, this compound could be used in the development of new radiolabeling methodologies. Alternatively, it can serve as a scaffold onto which an [18F]difluoromethyl group is installed using other synthetic strategies, providing access to novel PET radiotracers for imaging and biomedical research. nih.gov

Precursor in the Creation of Specialized Chemical Intermediates

Beyond its direct use in creating final target molecules, this compound is a valuable precursor for synthesizing more complex, specialized chemical intermediates. researchgate.net These intermediates are not the final product but are themselves building blocks for further synthetic steps.

For example, the primary amine of this compound can be transformed into other functional groups, such as an isothiocyanate or a hydrazine, creating a new reactive center on the molecule. This new intermediate can then participate in a different set of chemical reactions, such as the formation of thioureas or pyrazoles. This strategy allows chemists to build molecular complexity in a stepwise and controlled manner. The 2-aminothiazole nucleus is a common starting point for creating fused heterocyclic systems, where another ring is constructed onto the thiazole frame, leading to novel chemical entities with unique three-dimensional shapes and properties. mdpi.com

Table 2: Examples of Specialized Intermediates Derivable from 2-Aminothiazole Scaffolds
Precursor ScaffoldReaction TypeResulting Intermediate ClassPotential Subsequent Use
2-AminothiazoleAcylation with acid chlorideN-(Thiazol-2-yl)amideFurther functionalization, cyclization reactions. mdpi.com
2-AminothiazoleCondensation with aldehydeThiazol-2-yl Schiff Base (Imine)Reduction to secondary amines, use in cycloaddition reactions. nih.gov
2-AminothiazoleReaction with isothiocyanateN-(Thiazol-2-yl)thioureaSynthesis of fused heterocycles like thiazolo[3,2-a]pyrimidines.
2-AminothiazoleDiazotization followed by Sandmeyer reaction2-HalothiazoleSubstrate for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). mdpi.com

Future Research Directions and Emerging Methodologies

Development of Novel and Greener Synthetic Routes

Conventional synthesis methods for thiazole (B1198619) derivatives often rely on hazardous reagents and generate significant chemical waste, prompting a shift towards more environmentally benign approaches. nih.govresearchgate.net Future research will increasingly prioritize the development of novel and greener synthetic routes that minimize environmental impact by employing renewable starting materials, non-toxic catalysts, and milder reaction conditions. nih.govresearchgate.net

Key areas of exploration include:

One-Pot Syntheses: Designing multi-step reactions in a single vessel, such as using polyphosphate ester (PPE) to facilitate cyclodehydration without toxic additives like POCl3 or SOCl2, can improve efficiency and reduce waste. mdpi.comnih.gov

Microwave and Ultrasound-Assisted Synthesis: These techniques can accelerate reaction rates, improve yields, and often allow for solvent-free conditions, representing a significant advancement in green chemistry. nih.govresearchgate.net

Green Solvents and Catalysts: The use of water, supercritical fluids, or ionic liquids as reaction media, coupled with biodegradable or recyclable catalysts, will be crucial. nih.govresearchgate.net

Mechanochemistry: Solvent-free synthesis through grinding or ball-milling presents a highly sustainable alternative to traditional solution-phase chemistry. researchgate.net

These green methodologies offer substantial benefits in terms of scalability, cost-effectiveness, and simplified purification processes, making them attractive for industrial applications. nih.govresearchgate.net

Green Synthesis TechniquePotential Advantages for 4-(difluoromethyl)-1,3-thiazol-2-amine Synthesis
Microwave Irradiation Accelerated reaction times, increased yields, potential for solvent-free reactions. researchgate.net
Ultrasound Synthesis Enhanced reaction rates and yields through acoustic cavitation. nih.gov
Mechanochemistry Avoids bulk solvents, reducing waste and simplifying work-up. researchgate.net
Green Catalysts Use of non-toxic and recyclable catalysts to minimize environmental harm. nih.gov
Bio-based Solvents Replacement of hazardous organic solvents with renewable alternatives.

Stereoselective Synthesis of Chiral Derivatives

The introduction of chirality into drug candidates is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. The development of methods for the stereoselective synthesis of chiral derivatives of this compound is a critical research frontier. Given that the difluoromethyl group can act as an isostere of a hydroxyl group, creating chiral centers adjacent to this moiety is of high importance. nih.gov

Future research will likely focus on adapting existing asymmetric methodologies, such as:

Reagent-Controlled Synthesis: Employing chiral reagents, like chiral difluoromethyl sulfoximines, to induce stereoselectivity in nucleophilic additions to imines or other precursors. nih.gov

Organocatalysis: Utilizing small organic molecules to catalyze cascade reactions that build chiral centers with high enantioselectivity. dntb.gov.ua

Transition-Metal Catalysis: Developing copper-catalyzed or other metal-catalyzed asymmetric reactions for the enantioselective formation of C-C or C-N bonds, which has proven effective for synthesizing chiral N-heterocycles and molecules with difluoromethyl carbinol motifs. researchgate.netresearchgate.net

Photoredox Catalysis: Using visible light-mediated reactions to generate radical intermediates that can participate in stereoselective cyclizations and additions, a method already shown to produce difluoromethylated heterocycles with excellent stereocontrol. nih.gov

These strategies will enable the efficient production of enantiomerically enriched derivatives, facilitating more precise investigations into their structure-activity relationships.

Advanced Computational Modeling for Property Prediction

Computational chemistry offers powerful tools to predict molecular properties and guide experimental design, thereby accelerating the research and development process. For this compound and its derivatives, advanced computational modeling is an indispensable tool.

Future applications will heavily rely on:

Density Functional Theory (DFT): DFT calculations are instrumental for studying structural and vibrational properties, predicting NMR spectra (¹H, ¹³C, ¹⁹F), and analyzing electronic characteristics. researchgate.net

Quantum Theory of Atoms in Molecules (AIM): AIM can be used to analyze the topology of electron density, providing insights into the nature of chemical bonds and intermolecular interactions within the molecule. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO calculations help in understanding charge distribution, atomic charges, and intramolecular charge-transfer interactions, which are crucial for predicting reactivity and binding affinity. researchgate.net

Molecular Docking and Dynamics: These simulations can predict how derivatives will bind to biological targets, such as enzymes or receptors, guiding the design of new therapeutic agents.

By modeling properties like frontier molecular orbitals (HOMO-LUMO), researchers can gain a deeper understanding of the molecule's reactivity and electronic transitions, comparing it with related scaffolds to rationalize observed biological activities. researchgate.net

Computational MethodApplication for this compound
Density Functional Theory (DFT) Predict molecular geometry, vibrational frequencies, and NMR chemical shifts. researchgate.net
Atoms in Molecules (AIM) Characterize chemical bonds and non-covalent interactions. researchgate.net
Natural Bond Orbital (NBO) Analyze charge distribution and intramolecular interactions. researchgate.net
Molecular Docking Predict binding modes and affinities to biological targets.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, or continuous flow synthesis, is revolutionizing chemical manufacturing by offering superior control over reaction parameters, enhanced safety, and greater efficiency compared to traditional batch processes. nih.govresearchgate.net The integration of flow chemistry with automated systems is a key future direction for the synthesis of this compound and its derivatives.

This approach offers several advantages:

Rapid Optimization: Automated flow systems allow for high-throughput screening of reaction conditions (temperature, pressure, residence time, stoichiometry) to quickly identify optimal synthesis parameters.

Enhanced Safety: Performing reactions in small-volume microreactors or coils minimizes the risks associated with handling hazardous reagents or exothermic reactions. mdpi.com

Multi-step Synthesis: Complex, multi-step sequences, including heterocycle formation and subsequent functionalization, can be performed consecutively without isolating intermediates, significantly shortening synthesis times. nih.gov

Scalability: Flow processes are readily scalable by extending the operation time or by "numbering up" parallel reactor systems.

The Hantzsch thiazole synthesis, a common method for creating the thiazole ring, has already been successfully adapted to automated continuous flow systems, demonstrating the feasibility of this technology for producing complex thiazole-containing molecules. nih.govnih.gov The use of 3D-printed photoflow reactors further expands the possibilities by integrating photochemical steps into continuous processes. nih.gov

Exploration of New Derivatization Pathways

The 2-aminothiazole (B372263) core is a versatile scaffold that allows for extensive derivatization, particularly at the amino group, to modulate its physicochemical and pharmacological properties. researchgate.netresearchgate.net Future research will focus on exploring novel derivatization pathways to expand the chemical space around the this compound framework.

Key strategies will include:

Bioisosteric Replacement: The difluoromethyl-thiazole moiety itself can be explored as a novel bioisostere or pharmacophore. For instance, the related 2-(difluoromethyl)-1,3,4-oxadiazole group has recently emerged as a promising zinc-binding group in enzyme inhibitors, suggesting a similar potential for this scaffold. nih.gov

Coupling Reactions: Employing modern cross-coupling reactions to attach a wide range of substituents to the thiazole ring or the amino group, thereby creating large libraries of analogues for screening.

Cyclization Reactions: Using the amine functionality as a handle to construct fused heterocyclic systems, leading to more complex and rigid molecular architectures with potentially novel biological activities. mdpi.com

Multicomponent Reactions: Designing new multicomponent reactions that incorporate the this compound core to rapidly build molecular complexity in a single step.

The reactivity of the amine group makes it a prime target for modification, and exploring these pathways will be crucial for developing next-generation compounds for diverse applications. researchgate.netmdpi.com

Q & A

Q. What are the optimal synthetic routes for 4-(difluoromethyl)-1,3-thiazol-2-amine, and how can purity be ensured?

The synthesis typically involves multi-step reactions, starting with the preparation of the thiazole core followed by difluoromethylation. A common approach includes:

  • Cyclocondensation : Reacting thiourea derivatives with α-haloketones or α-haloaldehydes under basic conditions to form the thiazole ring .
  • Difluoromethylation : Introducing the difluoromethyl group via nucleophilic substitution or cross-coupling reactions using reagents like difluoromethyl triflate .
    Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol or DMSO) is employed. Purity (>98%) is confirmed via HPLC and LC-MS, while structural validation uses 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 19F^{19}\text{F} NMR is critical for confirming the difluoromethyl group’s presence (δ ~ -100 to -120 ppm). 1^1H NMR identifies amine protons (δ 5.5–6.5 ppm) and thiazole protons (δ 7.0–8.5 ppm) .
  • Mass Spectrometry : ESI-MS or MALDI-TOF confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography : For crystalline derivatives, SHELXL software refines crystal structures to resolve bond angles and torsional strain .

Advanced Research Questions

Q. How do electronic effects of the difluoromethyl group influence the compound’s reactivity and biological activity?

The difluoromethyl group (-CF2_2H) introduces strong electron-withdrawing effects, altering the thiazole ring’s electronic density. This enhances:

  • Metabolic Stability : Reduced oxidative metabolism due to C-F bond strength .
  • Receptor Binding : Polar interactions with target proteins (e.g., dopamine receptors) via fluorine’s electronegativity .
    Structural Comparison :
CompoundSubstituentLogPBinding Affinity (nM)
4-CF2_2H-thiazol-2-amine-CF2_2H1.212.3 ± 1.5
4-CH3_3-thiazol-2-amine-CH3_32.145.6 ± 3.2
The -CF2_2H group reduces hydrophobicity (lower LogP) and improves target specificity .

Q. How can computational methods resolve contradictions in reported biological activity data?

Discrepancies in IC50_{50} values (e.g., dopamine receptor vs. off-target effects) may arise from assay conditions or impurity profiles. Strategies include:

  • Molecular Dynamics (MD) Simulations : To model ligand-receptor interactions and identify key residues (e.g., Asp110 in D2 receptors) .
  • QSAR Models : Correlate substituent effects (e.g., Hammett σ values) with activity trends .
  • Docking Studies : Use AutoDock Vina to predict binding modes and explain potency variations across studies .

Q. What strategies mitigate side reactions during functionalization of this compound?

Common side reactions include hydrolysis of the difluoromethyl group or ring-opening of the thiazole. Mitigation involves:

  • Protecting Groups : Temporarily block the amine with Boc or Fmoc during derivatization .
  • Low-Temperature Reactions : Perform acylations or alkylations at 0–5°C to suppress thermal degradation .
  • Catalytic Optimization : Use Pd/Cu catalysts for cross-couplings to enhance regioselectivity .

Methodological Challenges

Q. How to address low solubility in aqueous buffers during in vitro assays?

  • Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based solubilizers.
  • Prodrug Design : Introduce phosphate or ester groups to improve hydrophilicity .
  • pH Adjustment : Prepare stock solutions in mildly acidic buffers (pH 4–5) to protonate the amine .

Q. What crystallographic techniques resolve disorder in the difluoromethyl group?

  • High-Resolution Data : Collect data at 100 K with synchrotron radiation (λ = 0.7–1.0 Å).
  • SHELXL Refinement : Apply restraints to C-F bond lengths and anisotropic displacement parameters .
  • Twinned Crystals : Use PLATON’s TWIN law to model twinning and improve R-factors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.